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Abstract
This technical guide provides an in-depth overview of 3-(N-morpholino)propanesulfonic acid

(MOPS) sodium salt, a zwitterionic buffer widely utilized in biochemical and molecular biology

research. Its utility stems from a pKa of approximately 7.2 at 25°C, providing a stable buffering

capacity within the physiologically relevant pH range of 6.5 to 7.9.[1][2][3][4] This guide details

the physicochemical properties of MOPS, presents quantitative data comparing it to other

common biological buffers, and offers detailed experimental protocols for its application in RNA

electrophoresis, protein purification, and cell culture. Visual diagrams generated using Graphviz

are included to illustrate key experimental workflows.

Introduction
MOPS is a "Good's" buffer, one of a series of zwitterionic buffers developed by Dr. Norman

Good and his colleagues in the 1960s.[4] These buffers were designed to meet several criteria

for biological research, including high water solubility, minimal solubility in organic solvents, low

ability to cross biological membranes, and minimal interference with biological processes.

MOPS, a structural analog of MES, is particularly valued for its pKa being closer to

physiological pH.[5] Its morpholine ring and sulfonic acid group confer its zwitterionic

properties, making it a versatile tool for maintaining a stable pH environment in a variety of

experimental contexts.[6]
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Physicochemical Properties and Quantitative Data
The utility of a buffer is defined by its physicochemical characteristics. The properties of MOPS
sodium salt are summarized below, with comparative data for other common biological

buffers.

Core Properties of MOPS
Property Value References

Chemical Name

3-(N-

morpholino)propanesulfonic

acid sodium salt

[7]

CAS Number 71119-22-7

Molecular Formula C₇H₁₄NNaO₄S [7]

Molecular Weight 231.2 g/mol [7]

pKa (25°C) ~7.2 [2][4]

Buffering pH Range 6.5 - 7.9 [1][2][3]

ΔpKa/°C -0.013 [1][4]

Appearance White crystalline powder [8]

Solubility in Water High [5]

Comparative Buffering Ranges of Common Biological
Buffers
The selection of a buffer is critically dependent on the desired pH of the experiment. The

following table compares the effective buffering ranges of MOPS and other commonly used

buffers.
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Buffer pKa at 25°C Useful pH Range

MES 6.10 5.5 - 6.7

Bis-Tris 6.50 5.8 - 7.2

PIPES 6.76 6.1 - 7.5

MOPS 7.20 6.5 - 7.9

HEPES 7.47 6.8 - 8.2

Tris 8.06 7.5 - 9.0

Bicine 8.26 7.6 - 9.0

Data compiled from various sources.

Metal Ion Interactions
An important consideration in buffer selection is its potential to chelate metal ions, which can be

critical for the activity of many enzymes. MOPS is known for its generally low affinity for most

metal ions, making it a suitable non-coordinating buffer in solutions containing metallic ions.[9]

[10][11][12] However, some studies have reported weak interactions.

Metal Ion Interaction with MOPS References

Divalent Cations (e.g., Mg²⁺,

Ca²⁺)
Weak chelation [13]

Other Metal Ions Generally negligible binding [12]

Experimental Protocols
This section provides detailed methodologies for key experiments where MOPS sodium salt is
a critical component.

Denaturing RNA Electrophoresis (Formaldehyde Gel)
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MOPS buffer is the standard for denaturing RNA electrophoresis due to its ability to maintain a

stable pH that is crucial for RNA integrity.[14]

Materials:

MOPS (free acid or sodium salt)

Sodium Acetate

EDTA

Agarose

Formaldehyde (37%)

DEPC-treated water

RNA samples

RNA loading dye (containing formamide, formaldehyde, and tracking dyes)

Protocol:

Preparation of 10X MOPS Electrophoresis Buffer (1 L):

Dissolve 41.86 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.[15]

[16]

Add 4.1 g of sodium acetate.[15][16]

Add 20 mL of 0.5 M EDTA (pH 8.0).

Adjust the pH to 7.0 with NaOH.[2]

Bring the final volume to 1 L with DEPC-treated water.[15][16]

Filter sterilize the solution through a 0.22 µm filter. Do not autoclave, as this can cause

degradation of the MOPS buffer, leading to a yellow discoloration.[2][9][10] Protect the

solution from light.[2]
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Preparation of 1.2% Denaturing Agarose Gel (100 mL):

In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water.

Microwave until the agarose is completely dissolved.

Allow the solution to cool to approximately 60°C.

Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[10][17] Mix gently but

thoroughly.

Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least

1 hour at room temperature.[9]

Sample Preparation:

For each RNA sample, mix up to 20 µg of RNA with a suitable volume of RNA loading

buffer (e.g., 1 part RNA to 3 parts loading dye).[10]

Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.[10][18]

Immediately place the samples on ice for at least 1 minute to prevent renaturation.[18]

Electrophoresis:

Place the gel in an electrophoresis tank and add 1X MOPS running buffer until the gel is

submerged.

Load the denatured RNA samples into the wells.

Run the gel at 5-6 V/cm.[10]

Monitor the migration of the tracking dyes. Electrophoresis is typically complete when the

bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

Visualization:
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If ethidium bromide was included in the loading dye, the RNA can be visualized directly on

a UV transilluminator.[10]

Alternatively, the gel can be stained with a solution of ethidium bromide (0.5 µg/mL in 1X

MOPS buffer) for 15-30 minutes, followed by destaining in DEPC-treated water.

General Protein Purification Workflow
MOPS buffer can be used in various stages of protein purification, including cell lysis, and as a

component of chromatography buffers, due to its physiological pH range and low metal ion

interaction.[6][19]

Materials:

MOPS (free acid or sodium salt)

NaCl

Other buffer components as required (e.g., protease inhibitors, reducing agents)

Chromatography resin (e.g., ion exchange, affinity)

Cell paste containing the protein of interest

Protocol:

Preparation of Lysis Buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4):

Dissolve the appropriate amount of MOPS and NaCl in distilled water.

Adjust the pH to 7.4 using NaOH or HCl.

Just before use, add protease inhibitors and any other required additives (e.g., DTT,

PMSF).

Cell Lysis:

Resuspend the cell paste in the prepared lysis buffer.
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Lyse the cells using an appropriate method (e.g., sonication, French press, chemical

lysis).

Centrifuge the lysate at high speed to pellet cellular debris.

Collect the supernatant containing the soluble protein fraction.

Chromatography:

Equilibration: Equilibrate the chromatography column with several column volumes of the

appropriate buffer (e.g., Lysis Buffer without protease inhibitors).

Sample Loading: Load the clarified supernatant onto the equilibrated column.

Washing: Wash the column with several column volumes of wash buffer (often the same

as the equilibration buffer, or with a slightly increased salt or competitor concentration) to

remove non-specifically bound proteins.

Elution: Elute the target protein using an elution buffer. The composition of the elution

buffer will depend on the chromatography method (e.g., high salt concentration for ion

exchange, a competitive ligand for affinity chromatography). MOPS can be maintained in

the elution buffer to ensure pH stability.

Analysis of Fractions:

Collect fractions during the elution step.

Analyze the fractions for the presence of the target protein using methods such as SDS-

PAGE, Western blotting, or an activity assay.

Mammalian Cell Culture
MOPS can be used as a buffering agent in cell culture media, particularly for experiments

conducted outside of a CO₂ incubator where the bicarbonate buffering system is not effective.

[20]

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.medchemexpress.com/mops.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Basal cell culture medium (e.g., RPMI-1640)

MOPS

Fetal Bovine Serum (FBS)

Antibiotics (e.g., Penicillin-Streptomycin)

Mammalian cell line

Protocol:

Preparation of MOPS-buffered Medium:

Prepare the basal medium according to the manufacturer's instructions.

Add MOPS to a final concentration of 10-20 mM. It is recommended not to exceed 20 mM

as higher concentrations can be cytotoxic to some cell lines.[13]

Adjust the pH of the medium to the desired value (typically 7.2-7.4 for mammalian cells)

using NaOH or HCl.

Add FBS and antibiotics to the desired final concentrations.

Filter sterilize the complete medium through a 0.22 µm filter.

Cell Culture Maintenance:

Culture the cells in the MOPS-buffered medium in a non-CO₂ incubator at 37°C.

Monitor cell growth and media pH regularly.

Subculture the cells as they reach confluency according to standard cell culture protocols.

Visualizations
The following diagrams illustrate common experimental workflows that utilize MOPS buffer.

Denaturing RNA Electrophoresis Workflow
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Denaturing RNA Electrophoresis Workflow

Prepare 10X MOPS Buffer

Prepare 1.2% Denaturing
Agarose-Formaldehyde Gel

Perform Electrophoresis
in 1X MOPS Buffer

Prepare RNA Samples
(Denature at 65-70°C)

Visualize RNA
(UV Transilluminator)

Click to download full resolution via product page

Caption: Workflow for denaturing RNA electrophoresis using MOPS buffer.

General Protein Purification Workflow
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General Protein Purification Workflow

Prepare Lysis Buffer
(with MOPS, pH 7.4)

Cell Lysis and
Clarification
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Equilibrate Chromatography
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Non-specific Proteins

Elute Target Protein
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Caption: A generalized workflow for protein purification using MOPS buffer.

Conclusion
MOPS sodium salt is a robust and versatile zwitterionic buffer that is indispensable for a wide

range of applications in biochemistry and molecular biology. Its pKa, which is close to

physiological pH, along with its low metal-binding capacity and general inertness in biological

systems, makes it an excellent choice for maintaining stable pH conditions in experiments

involving sensitive biomolecules such as RNA and proteins. The detailed protocols and

comparative data provided in this guide are intended to assist researchers, scientists, and drug
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development professionals in the effective utilization of MOPS sodium salt to achieve reliable

and reproducible experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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